molecular formula C16H15N3O5S B4886504 1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-5-nitrobenzimidazole

1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-5-nitrobenzimidazole

Cat. No.: B4886504
M. Wt: 361.4 g/mol
InChI Key: JVLRMQWLTGZMAU-UHFFFAOYSA-N
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Description

1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-5-nitrobenzimidazole is a complex organic compound with a unique structure that combines a benzimidazole core with a sulfonyl and nitro functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-5-nitrobenzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Sulfonylation: The attachment of the sulfonyl group to the aromatic ring.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, sulfonyl chlorides for sulfonylation, and methanol or other methoxylating agents for methoxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-5-nitrobenzimidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The sulfonyl group can be reduced to a thiol.

    Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield various substituted benzimidazoles.

Scientific Research Applications

1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-5-nitrobenzimidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-5-nitrobenzimidazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(4-methoxyphenyl)benzimidazole: Lacks the sulfonyl and nitro groups, making it less reactive.

    5-nitro-2-methylbenzimidazole: Similar structure but lacks the methoxy and sulfonyl groups.

    4-(methylsulfonyl)phenylbenzimidazole: Similar sulfonyl group but lacks the nitro and methoxy groups.

Uniqueness

1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-5-nitrobenzimidazole is unique due to the combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-5-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O5S/c1-10-7-16(11(2)6-15(10)24-3)25(22,23)18-9-17-13-8-12(19(20)21)4-5-14(13)18/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLRMQWLTGZMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-])C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-5-nitrobenzimidazole
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1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-5-nitrobenzimidazole
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1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-5-nitrobenzimidazole
Reactant of Route 4
1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-5-nitrobenzimidazole
Reactant of Route 5
1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-5-nitrobenzimidazole
Reactant of Route 6
1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-5-nitrobenzimidazole

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